molecular formula C8H14N2O3 B2411160 9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one CAS No. 2445785-06-6

9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one

Cat. No. B2411160
CAS RN: 2445785-06-6
M. Wt: 186.211
InChI Key: NRQRCPSMSNIVQY-UHFFFAOYSA-N
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Description

9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one is a heterocyclic compound that has been the subject of scientific research due to its potential in various applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been studied.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • One-Pot Synthesis Applications : A study by Shindo et al. (1993) discusses one-pot synthesis methods involving compounds related to 9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one. These methods are significant for creating complex molecules in a streamlined fashion (Shindo, Wakabayashi, Ishikawa, & Nozoe, 1993).
  • Proton Magnetic Resonance Studies : Cahill and Crabb (1972) explored proton magnetic resonance to study the configurations and conformations of similar hexahydropyrido compounds, demonstrating the utility of NMR spectroscopy in understanding the structural aspects of these compounds (Cahill & Crabb, 1972).

Pharmaceutical and Biological Applications

  • Synthesis of Acyclo-C-Nucleosides : Meerpoel, Joly, and Hoornaert (1993) reported on the synthesis of pyridinone acyclo-C-nucleosides from related oxazinones. This synthesis is relevant for developing nucleoside analogues, which are significant in pharmaceutical research (Meerpoel, Joly, & Hoornaert, 1993).
  • Alkaloids from Mangrove-Derived Actinomycete : Wang et al. (2014) isolated compounds from actinomycetes, including structures similar to this compound, showing potential for anti-H1N1 drug development (Wang, Kong, Wei, Wang, Wang, Hong, & Zhu, 2014).

Chemical and Structural Analysis

  • Crystal Structure Analysis : Devi et al. (2007) conducted crystal structure analysis of a compound structurally related to this compound, contributing to the understanding of the molecular and crystal structure of these types of compounds (Devi, Rao, Satish, Jyothi, Rao, & Omdutt, 2007).

Novel Synthesis Methods

  • Green Chemistry Approaches : Miri and Hassanabadi (2018) described a green chemistry approach for oxazine ring formation, which could be applicable to the synthesis of compounds like this compound (Miri & Hassanabadi, 2018).

properties

IUPAC Name

9a-(hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c11-5-8-4-9-3-7(12)10(8)1-2-13-6-8/h9,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQRCPSMSNIVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(N1C(=O)CNC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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